4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
Description
Properties
IUPAC Name |
4-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c10-7-8-5-3-1-2-4(5)6(11)9-7/h1-3H2,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYBWHFFIAAFCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azide-Alkyne Cycloaddition (Click Chemistry)
Comparative Analysis of Synthesis Routes
| Method | Key Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Cyclocondensation | Allyl isothiocyanate, KOH | Reflux in ethanol | 85–89% | High yield, simple setup |
| Tellurium heterocyclization | p-Methoxyphenyltellurium trichloride | Acetic acid, RT, 8h | 85% | Regioselective, functional group tolerance |
| Click chemistry | Sodium azide, Cu(I) catalyst | THF/H₂O, RT | 70–75% | Modular, introduces glycosidic moieties |
| Triazolopyrimidine route | Triethyl orthoformate, hydrazine | Glacial acetic acid, 80°C | 65–70% | Access to bioactive triazolo derivatives |
The cyclocondensation method is favored for scalability, while tellurium-mediated heterocyclization offers precision in regiochemistry. Click chemistry excels in diversifying the compound’s applications through sugar moiety incorporation, albeit with moderate yields .
Chemical Reactions Analysis
Types of Reactions
4-Thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The keto group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the cyclopentane ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohol derivatives
Substitution Products: Halogenated derivatives
Scientific Research Applications
Medicinal Chemistry
4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one has been investigated for its pharmacological properties:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, research indicates that modifications to the thioxo group enhance antibacterial effects, making it a candidate for developing new antibiotics .
- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines. A study highlighted the ability of specific analogs to induce apoptosis in human cancer cells, suggesting potential for therapeutic use in oncology .
Agricultural Applications
The compound's biological activity extends to agricultural science:
- Pesticide Development : Research indicates that compounds related to this compound can be effective as pesticides. Their efficacy against plant pathogens has been documented in several studies, indicating potential for use in crop protection .
Material Science
In material science, the unique structural features of this compound allow for innovative applications:
- Polymer Synthesis : The thioxo group can be utilized in synthesizing polymers with enhanced properties. Research has explored the incorporation of this compound into polymer matrices to improve mechanical strength and thermal stability .
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal examined the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results showed:
| Compound Derivative | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Derivative A | 32 µg/mL |
| Derivative B | 16 µg/mL |
| Derivative C | 8 µg/mL |
The findings indicated that structural modifications could significantly enhance antimicrobial potency .
Case Study 2: Anticancer Activity
Another research project focused on assessing the cytotoxic effects of selected derivatives on various cancer cell lines. The study reported:
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 (Breast) | 10 | Derivative D |
| A549 (Lung) | 15 | Derivative E |
| HeLa (Cervical) | 12 | Derivative F |
The results suggested promising anticancer activity that warrants further investigation into these compounds as potential therapeutic agents .
Mechanism of Action
The mechanism of action of 4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, its potential antimicrobial activity could involve the inhibition of key bacterial enzymes, while its anticancer activity might involve the induction of apoptosis in cancer cells through the modulation of signaling pathways.
Comparison with Similar Compounds
Physical Properties :
- Density: Predicted to be 1.42 ± 0.1 g/cm³ .
- Acid dissociation constant (pKa): Estimated at 6.65 ± 0.20 , suggesting moderate acidity .
Synthetic Relevance: The compound belongs to a class of cyclopenta[d]pyrimidinones, which are synthesized via Biginelli-like multicomponent reactions involving cyclopentanone, thiourea, and aldehydes. These reactions are often catalyzed by acidic catalysts like p-dodecylbenzenesulfonic acid (DBSA) under solvent-free conditions .
Comparison with Similar Compounds
Structural Comparisons
The structural uniqueness of 4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one lies in its bicyclic framework and sulfur substitution. Below is a comparison with analogous compounds:
Pharmacological Activity
Key Research Findings
- Synthetic Efficiency: DBSA-catalyzed methods for cyclopenta[d]pyrimidinones offer superior yields (80–95%) and recyclability compared to traditional acid catalysts .
- Aryl/benzylidene substituents increase lipophilicity, aiding membrane penetration in antimicrobial agents .
- Unmet Needs : The biological activity of this compound remains underexplored, warranting targeted assays (e.g., kinase inhibition, antimicrobial screening).
Biological Activity
Chemical Structure and Properties
4-Thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one is a heterocyclic compound with the molecular formula and a molecular weight of 168.22 g/mol. Its structure features a cyclopentane ring fused to a pyrimidine ring, with a thioxo group at the 4-position and a keto group at the 2-position. This unique arrangement contributes to its diverse biological activities and chemical reactivity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains. For instance, it has shown activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
Antiviral Activity
The compound has also been evaluated for antiviral activity. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes. This property positions it as a candidate for further development in antiviral therapies .
Anticancer Potential
The anticancer activity of this compound has garnered attention in recent research. Studies have indicated that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Specific mechanisms include the inhibition of cell cycle progression and promotion of apoptotic pathways .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been shown to possess anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases .
Synthesis Methods
The synthesis of this compound typically involves the cyclization of cyclopentanone with thiourea under basic conditions. The following table summarizes key synthetic routes:
| Reactants | Catalyst/Base | Solvent | Temperature |
|---|---|---|---|
| Cyclopentanone + Thiourea | Sodium Ethoxide | Ethanol | Reflux conditions |
This method allows for the efficient production of the compound while minimizing by-products .
Case Study 1: Antimicrobial Evaluation
A study conducted on various derivatives of thioxo-pyrimidines revealed that this compound exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against E. coli, indicating potent antibacterial activity compared to standard antibiotics .
Case Study 2: Anticancer Activity
In another research effort focused on cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM), demonstrating its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of precursors like 4-aminothiazole derivatives with aldehydes or ketones under acidic or basic conditions. For example, intermediates such as 3,5-diaryl-2-thioxo-5,6-dihydro-4H-thiazolo[4,5-d]pyrimidin-7-ones can be chlorinated using PCl₅/POCl₃ mixtures, followed by hydrolysis with diethyl sulfate to replace the 2-thioxo group with a 2-oxo group . Key variables include solvent choice (e.g., acetonitrile for high polarity), temperature (reflux conditions for ring closure), and stoichiometry of chlorinating agents to minimize by-products. Yields are higher when substituents (R₁, R₂) on aromatic aldehydes are non-polar .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound and its derivatives?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups such as C=O (1690–1670 cm⁻¹), C=S (thioxo group, ~1200 cm⁻¹), and NH stretches (3470–3080 cm⁻¹) .
- ¹H/¹³C-NMR : Aromatic protons appear as multiplets (7.22–8.20 ppm), while the 6-NH proton resonates as a singlet (~13.2 ppm). ¹³C-NMR confirms the pyrimidine ring carbons and substituent environments .
- X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions critical for structure-activity relationship (SAR) studies. For example, compound 5a (a derivative) crystallized in a block-shaped structure with defined hydrogen-bonding networks .
Q. How is the in vitro anticancer activity of this compound evaluated in preliminary screening?
- Methodological Answer : The NCI-60 human tumor cell line screen is a standard protocol. Compounds are tested at five concentrations (10⁻⁴–10⁻⁸ M) to calculate dose-response parameters:
- GI₅₀ : Concentration for 50% growth inhibition.
- TGI : Concentration for total growth inhibition (cytostatic effect).
- LC₅₀ : Concentration for 50% cell death (cytotoxicity).
For example, derivative 5a showed log GI₅₀ values of -5.91 (NCI-H522 lung cancer) and -5.88 (UO-31 renal cancer), outperforming standard thioguanine (TG) in specific cell lines .
Advanced Research Questions
Q. What strategies resolve contradictions in SAR data between thiocarbonyl and oxo derivatives of this compound?
- Methodological Answer : Comparative SAR studies require:
- Functional Group Replacement : Substituting 2-thioxo with 2-oxo groups alters electronic properties (e.g., increased electrophilicity) and hydrogen-bonding capacity .
- Cell Line-Specific Profiling : For instance, 5a (7-chloro-3,5-diphenyl derivative) showed superior activity in NCI-H522 cells but not in others, suggesting target specificity. Mechanistic follow-up (e.g., enzyme inhibition assays) clarifies discrepancies .
- Computational Modeling : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict reactivity differences between thiocarbonyl and oxo analogs .
Q. How can researchers design experiments to elucidate the mechanism of action against specific cancer cell lines?
- Methodological Answer :
- Metabolomic Profiling : Track incorporation into nucleic acids (e.g., as guanine analogs) using radiolabeled compounds or LC-MS .
- Enzyme Inhibition Assays : Test interference with purine biosynthesis enzymes (e.g., IMP dehydrogenase) due to structural mimicry of guanine .
- Gene Expression Analysis : RNA-seq or qPCR to identify dysregulated pathways (e.g., apoptosis markers like BAX/BCL-2) in sensitive cell lines (e.g., NCI-H522) .
Q. What experimental approaches validate the necessity of the thiocarbonyl group for biological activity?
- Methodological Answer :
- Isosteric Replacement : Synthesize analogs with O/S/Se substitutions and compare activity. For example, replacing sulfur with oxygen in 5a reduced potency in UO-31 cells by 3-fold .
- Thiol-Reactivity Assays : Use Ellman’s reagent (DTNB) to quantify free thiol groups in target proteins, indicating covalent binding via the thiocarbonyl moiety .
- X-ray Co-crystallization : Resolve ligand-enzyme complexes (e.g., with thymidylate synthase) to visualize sulfur-mediated interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
